Cas no 332157-99-0 (<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide)
![<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide structure](https://www.kuujia.com/scimg/cas/332157-99-0x500.png)
<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Chemical and Physical Properties
Names and Identifiers
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- <br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide
- SMR000608352
- SR-01000318559-1
- AKOS000572633
- WTHWBHBQQJLTEB-UHFFFAOYSA-N
- N-(3-chlorophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- AG-690/13703308
- SCHEMBL4868681
- CHEMBL1585069
- N-(3-Chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- MLS001220640
- SR-01000318559
- Z785899840
- DTXSID901329098
- HMS2905I11
- N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- 332157-99-0
- N-(3-chlorophenyl)-2-{[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
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- MDL: MFCD01818863
- Inchi: InChI=1S/C15H12ClN5OS/c16-11-4-1-5-12(7-11)18-13(22)9-23-15-19-14(20-21-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21)
- InChI Key: WTHWBHBQQJLTEB-UHFFFAOYSA-N
- SMILES: O=C(CSC1=NNC(C2=CN=CC=C2)=N1)NC3=CC=CC(Cl)=C3
Computed Properties
- Exact Mass: 345.0451089Da
- Monoisotopic Mass: 345.0451089Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 109Ų
<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517593-1g |
N-(3-Chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide |
332157-99-0 | 97% | 1g |
$291 | 2022-09-29 |
<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Related Literature
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2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on <br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide
N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: A Comprehensive Overview
N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (CAS No. 332157-99-0) is a potent and selective inhibitor of the proteasome, a complex enzyme system responsible for the degradation of intracellular proteins. This compound has garnered significant attention in the fields of medicinal chemistry and oncology due to its potential therapeutic applications in treating various cancers and inflammatory diseases. This article provides a detailed overview of the chemical properties, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide16H13ClN4O2S and a molecular weight of 360.81 g/mol. The compound features a unique combination of aromatic and heterocyclic moieties, including a chlorophenyl group, a pyridine ring, and a triazolyl sulfanyl moiety. These structural elements contribute to its high affinity for the proteasome and its ability to selectively inhibit its activity.
The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for use in various biochemical assays and cellular studies.
Biological Activity and Mechanism of Action
N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
The mechanism by which N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Therapeutic Applications
The potent proteasome-inhibitory activity of N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
In addition to its direct cytotoxic effects on cancer cells, N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Clinical Development and Safety Profile
Despite its promising preclinical profile, N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
The most common adverse events observed during these trials include fatigue, nausea, vomiting, diarrhea, and thrombocytopenia. However, these side effects were generally mild to moderate in severity and reversible upon dose reduction or discontinuation of treatment. Ongoing clinical studies are aimed at further characterizing the safety profile and therapeutic potential of this compound in larger patient populations.
Recent Research Advances
Recent research has shed light on several novel aspects of N-(3-Chloro-phenyl)-2-(5-pyridin-3-y l - 2 H - [ 1 , 2 , 4 ] triazol - 3 - ylsulfanyl ) - acetamidemide
Furthermore, emerging evidence suggests that N-(3-Chloro phen yl ) - 2 - ( 5 - pyri din - 3 - yl - 2 H - [ 1 , 2 , 4 ] triazol - ylsulfanyl ) - acetamide
Conclusion
N-(< strong >Chlor o phen yl )< / strong > - ( pyri din yl [ , ] triazol ylsulfan yl ) aceta m ide (CAS No. < strong > strong >) represents an important advancement in the field of proteasome inhibitors with significant potential for therapeutic applications in oncology and inflammatory diseases. Its unique chemical structure confers high selectivity for the proteasome while minimizing off-target effects. Ongoing research continues to uncover new mechanisms by which this compound exerts its biological effects and expand its therapeutic utility. As clinical development progresses, it is anticipated that N-(< strong >Chlor o phen yl )< / strong > - ( pyri din yl [ , ] triazol ylsulfan yl ) aceta m ide will play an increasingly important role in the treatment paradigm for various diseases. p >
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